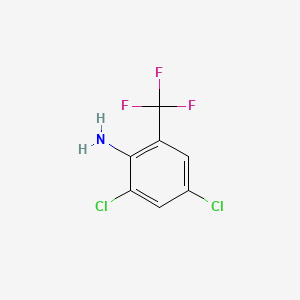

2,4-Dichloro-6-(trifluoromethyl)aniline

Overview

Description

2,4-Dichloro-6-(trifluoromethyl)aniline, also known as 2,4-DTFMA, is a synthetic organic compound with a wide range of applications in both scientific research and industry. It is a member of the aniline family, and is composed of two chlorine atoms and one trifluoromethyl group attached to a six-membered ring of carbon and nitrogen atoms. 2,4-DTFMA has been used as a precursor for the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Application in Pesticides and Herbicides

- 2,4-Dichloro-6-(trifluoromethyl)aniline is an intermediate in the preparation of efficient, low-toxic pesticides and new herbicides. Various methods of synthesizing this intermediate have been explored, and it plays a significant role in the development of agricultural chemicals (Zhou Li-shan, 2002).

Novel Pesticide Synthesis

- This compound is integral in synthesizing novel pesticides like Bistrifluron. The synthesis process involves multiple steps, including chlorination and reaction with other chemicals, demonstrating its versatility in developing potent pest control solutions (Liu An-chan, 2015).

Nonlinear Optical (NLO) Material Research

- Studies have shown that derivatives of this compound, such as 4-Chloro-3-(trifluoromethyl)aniline, exhibit properties useful in nonlinear optical (NLO) materials. This includes experimental and theoretical vibrational analysis, indicating potential applications in photonics and optoelectronics (B. Revathi et al., 2017).

Application in Organic Synthesis and Textile Industry

- This compound has been used as a cross-linking agent to enhance the wet abrasion resistance of Lyocell fibers, showcasing its application in improving textile durability and performance (A. Renfrew & D. Phillips, 2003).

Role in Electrochemical Studies

- The electrochemical oxidation of derivatives of this compound, like 2,4-dichloroaniline, has been investigated, providing insights into the electrochemical behavior of chlorinated anilines in solutions like acetonitrile. This research contributes to a better understanding of electrochemistry in organic compounds (M. Kádár et al., 2001).

Vibrational Spectroscopy and Quantum Chemical Studies

- Vibrational spectroscopic studies, such as Fourier-transform infrared and Raman spectra, of compounds related to this compound,have been conducted. These studies provide insights into the molecular structure and electronic properties of these compounds, essential for understanding their behavior in various applications (M. Arivazhagan et al., 2012).

Synthetic Processes in Pharmaceutical Research

- This compound is used in synthesizing various pharmaceutical compounds. For example, it is involved in the synthesis of inhibitors of Src kinase activity, demonstrating its relevance in drug development and the exploration of new therapeutic agents (D. Boschelli et al., 2001).

Research in Molecular Docking and Potential SARS-CoV-2 Treatment

- The compound has been synthesized and structurally characterized for molecular docking studies on SARS-CoV-2 proteins. These studies highlight the potential of this compound in developing treatments for viral infections like COVID-19 (E. A. Eno et al., 2022).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-6-(trifluoromethyl)aniline are GABA receptors . These receptors play a crucial role in neurotransmission, nociception, and various neurological conditions such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and more .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The compound’s interaction with GABA receptors can affect various biochemical pathways related to neurotransmission, memory, learning, cognition, sleep, stress, anxiety, and pain . The downstream effects of these changes can have significant impacts on neurological function and behavior .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. These effects could potentially include alterations in neurotransmission and other neurological functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness could be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that it can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-6-(trifluoromethyl)aniline can change over time. This includes its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with certain transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJPQZFOBGQYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361486 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62593-17-3 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)